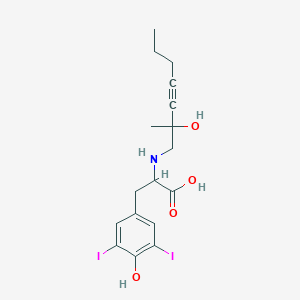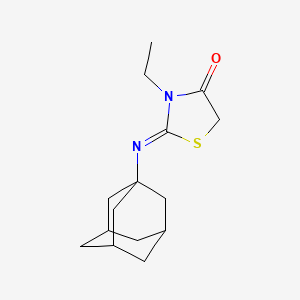![molecular formula C20H19ClN2O4 B4961339 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid, also known as CB-30865, is a synthetic compound that belongs to the class of small molecules. It is widely used in scientific research for its unique properties and potential therapeutic benefits.
作用机制
4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid works by inhibiting the activity of certain enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting these enzymes, 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid can reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also promotes apoptosis in cancer cells by activating certain pathways. In addition, 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and inhibiting the activity of certain enzymes involved in neurodegeneration.
实验室实验的优点和局限性
4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has also been extensively studied, with a large body of literature available on its properties and potential therapeutic benefits. However, 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid also has some limitations for lab experiments. It is a small molecule, which can limit its ability to target specific tissues or cells. In addition, 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has not been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid research. One direction is to further explore its potential therapeutic benefits in different disease models. 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has shown promise in several disease models, but more research is needed to fully understand its potential. Another direction is to develop new analogs of 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid that may have improved properties, such as increased potency or specificity. Finally, clinical trials are needed to determine the safety and efficacy of 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid in humans, which could pave the way for its use as a therapeutic agent.
合成方法
The synthesis method of 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid involves several steps. Firstly, 4-aminobutanoic acid is reacted with 2-chlorobenzoyl chloride in the presence of a base to form 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid. The reaction is then followed by purification and crystallization to obtain the final product. The synthesis method of 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid is well-established and has been reported in several scientific publications.
科学研究应用
4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been extensively studied for its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid has been tested in vitro and in vivo for its effect on various diseases, including arthritis, cancer, and viral infections. The compound has also been used to study the role of certain enzymes and pathways in disease progression.
属性
IUPAC Name |
4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-16-10-5-4-9-15(16)19(26)23-17(13-14-7-2-1-3-8-14)20(27)22-12-6-11-18(24)25/h1-5,7-10,13H,6,11-12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKJZZRDLZQHSY-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCCCC(=O)O)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)NCCCC(=O)O)\NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(Z)-2-[(2-chlorobenzoyl)amino]-3-phenylprop-2-enoyl]amino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4961268.png)



![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![1'-[(5-methyl-2-furyl)methyl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4961335.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)